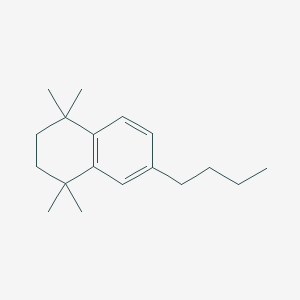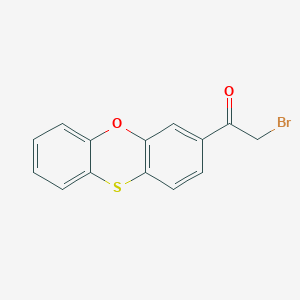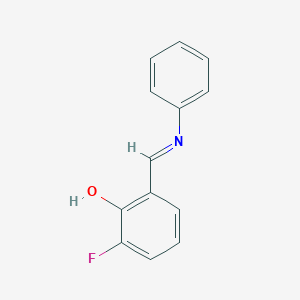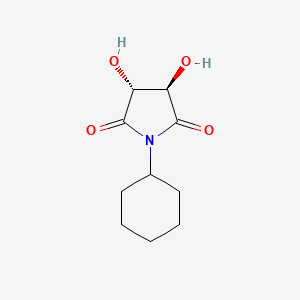
L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- is a peptide compound composed of four amino acids: L-serine, L-phenylalanine, L-proline, and L-tyrosine. Peptides like this one play crucial roles in various biological processes, including cell signaling, enzyme activity regulation, and structural functions within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate enzyme activity, influence cell signaling pathways, and affect protein-protein interactions. For example, L-serine is known to activate glycine receptors and upregulate PPAR-γ, resulting in neurotransmitter synthesis and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Serine, L-prolylglycyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-glutaminyl
- L-Serine, L-serylglycyl-L-glutaminyl-L-alanyl-L-tyrosyl-L-methionyl-L-phenylalanyl-L-prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-tyrosyl-L-leucyl-L-prolyl-L-seryl-L-cysteinyl-L-leucyl-L-α-glutamyl
Uniqueness
L-Serine, L-phenylalanyl-L-prolyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of L-serine and L-tyrosine residues allows for potential phosphorylation and oxidation reactions, respectively, which can modulate the peptide’s activity and interactions.
Eigenschaften
CAS-Nummer |
291761-42-7 |
|---|---|
Molekularformel |
C26H32N4O7 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H32N4O7/c27-19(13-16-5-2-1-3-6-16)25(35)30-12-4-7-22(30)24(34)28-20(14-17-8-10-18(32)11-9-17)23(33)29-21(15-31)26(36)37/h1-3,5-6,8-11,19-22,31-32H,4,7,12-15,27H2,(H,28,34)(H,29,33)(H,36,37)/t19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
QZRPGKUGLXWPCR-CMOCDZPBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)

![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)


![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)

![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)

phosphanium](/img/structure/B14250395.png)
